![molecular formula C19H22ClN3O2 B1228489 Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate CAS No. 400825-60-7](/img/structure/B1228489.png)
Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate often involves multiple steps including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, 1-(2,3-dichlorophenyl)piperazine, a related compound, is synthesized from dichloro-nitrobenzene and piperazine through a series of reactions yielding a total yield of 48.2% (Quan, 2006). These steps highlight the complexity and the chemical flexibility in synthesizing piperazine derivatives, which could be adapted for the synthesis of Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate.
Molecular Structure Analysis
The molecular structure of compounds in this category is often characterized using techniques such as IR and 1H-NMR. For example, the structure of 1-(2,3-dichlorophenyl)piperazine has been confirmed through these methods, showcasing the utility of spectroscopic techniques in elucidating the molecular framework of such compounds (Li Ning-wei, 2005).
Chemical Reactions and Properties
Chemical reactions and properties of piperazine derivatives can be complex, involving a variety of functional groups that react under different conditions. For example, the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats involves multiple metabolites, demonstrating the compound's reactivity and the potential transformation it undergoes in biological systems (Jiang et al., 2007).
Scientific Research Applications
Antimalarial Agent
Isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, closely related to the query compound, was synthesized as a potential antimalarial agent. Its biological activity was evaluated against Plasmodium lophurae in turkeys, demonstrating its potential in antimalarial research (Warner et al., 1977).
Antagonist for Melanocortin-4 Receptor
A compound structurally similar to the query, 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine, was identified as a potent and selective antagonist of the melanocortin-4 receptor. It demonstrated properties like high water solubility, good metabolic profiles, and the potential to promote food intake in tumor-bearing mice after oral administration (Chen et al., 2007).
Preservation of Starch in Potatoes
Isopropyl-N (3-chlorophenyl) carbamate, a derivative, significantly reduced starch degradation in potato tubers stored in an evaporative cooling chamber, suggesting its role in preserving the carbohydrate content under specific storage conditions (Khurana et al., 1985).
Binding and Hydrolysis by Human Serum Albumin
Nicotinate esters, including isopropyl nicotinate, were studied for their binding to, and hydrolysis by, human serum albumin. This research helps in understanding the interaction of such compounds with proteins in the human body (Steiner et al., 1992).
properties
IUPAC Name |
propan-2-yl 2-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14(2)25-19(24)17-7-4-8-21-18(17)23-11-9-22(10-12-23)16-6-3-5-15(20)13-16/h3-8,13-14H,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBHMQALVKZIOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-[4-(3-chlorophenyl)piperazino]nicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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